5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-3-amine
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Overview
Description
5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-3-amine is a heterocyclic compound that features a fused pyrrolo-pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-3-amine typically involves the construction of the pyrrolo-pyridine core followed by functionalization at specific positions. One common synthetic route includes:
Formation of the Pyrrolo-Pyridine Core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and an appropriate amine. For example, starting from 2-aminopyridine, a cyclization reaction with an aldehyde or ketone can form the pyrrolo-pyridine core.
Functionalization: The core structure can then be functionalized at the desired positions using various reagents and conditions. For instance, nitration followed by reduction can introduce an amino group at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production typically requires efficient and cost-effective processes, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of nitro derivatives or N-oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolo-pyridine derivatives.
Scientific Research Applications
5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated as a potential therapeutic agent for diseases such as cancer due to its kinase inhibitory activity.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-3-amine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to downstream effects on cellular signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the pyrrolo-pyridine core and exhibit similar biological activities.
Pyrrolopyrazine derivatives: These compounds have a similar fused ring system and are also studied for their biological activities.
7-azaindole: This compound has a similar structure and is investigated for its potential as a serotonin receptor agonist or antagonist.
Uniqueness
5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-3-amine is unique due to its specific substitution pattern, which allows for selective interactions with certain biological targets. This selectivity makes it a valuable compound for drug development and other scientific research applications.
Properties
CAS No. |
1381859-24-0 |
---|---|
Molecular Formula |
C12H10N4 |
Molecular Weight |
210.2 |
Purity |
95 |
Origin of Product |
United States |
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